(6E)-6-Octen-4-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60340-29-6 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-oct-6-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,5,8-9H,4,6-7H2,1-2H3/b5-3+ |
InChI Key |
KCDSGKHMSVPTOK-HWKANZROSA-N |
Isomeric SMILES |
CCCC(C/C=C/C)O |
Canonical SMILES |
CCCC(CC=CC)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Investigations of 6e 6 Octen 4 Ol
Elucidation of Biosynthetic Pathways
While the specific biosynthetic pathway leading to (6E)-6-Octen-4-ol has not been experimentally elucidated, its formation can be inferred from established pathways for similar molecules, particularly those derived from fatty acid metabolism.
The most probable route for the biosynthesis of C8 unsaturated alcohols like 6-octen-4-ol in plants and algae is the lipoxygenase (LOX) pathway . This pathway is responsible for producing a wide range of volatile compounds, including many "green leaf volatiles".
The key steps are:
Dioxygenation: A lipoxygenase enzyme introduces molecular oxygen into a polyunsaturated fatty acid, such as linoleic acid or α-linolenic acid, forming a fatty acid hydroperoxide.
Cleavage: The hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage breaks the carbon chain, yielding a short-chain aldehyde and a corresponding oxo-acid fragment. sapientia.ro
Reduction: The resulting volatile aldehyde is subsequently reduced to its corresponding alcohol by an alcohol dehydrogenase (ADH). sapientia.ro
The formation of a C8 alcohol like 6-octen-4-ol would likely result from the LOX-mediated oxygenation of a C18 fatty acid at a specific carbon, followed by cleavage and reduction. The stereochemical configuration of the double bond (E or Z) and the chiral center at the hydroxyl group would be determined by the specificity of the enzymes involved, particularly the LOX, HPL, and the final reductase.
Alternative enzymatic routes for alcohol production also exist in nature. Carboxylic acid reductases (CARs), for instance, can convert a wide range of fatty acids directly into their corresponding aldehydes, which are then reduced to alcohols. This system, often found in microorganisms, can be harnessed for the biotechnological production of fatty alcohols from various natural oils.
Based on the proposed lipoxygenase pathway, the primary precursors for this compound are common C18 polyunsaturated fatty acids.
Linoleic Acid (C18:2)
α-Linolenic Acid (C18:3)
These fatty acids are nearly ubiquitous in plant and algal cell membranes. The specific C8 alcohol formed depends on which fatty acid is used and where the initial oxygenation and subsequent cleavage occur. For example, the cleavage of a 13-hydroperoxide of linoleic acid typically yields C6 volatiles, while cleavage of a 9-hydroperoxide yields C9 volatiles. The formation of C8 compounds is also a known, though sometimes minor, branch of this pathway. sapientia.ro
To date, no metabolic flux analysis studies specifically targeting the production of this compound have been reported in the scientific literature. Such studies would be necessary to quantify the flow of carbon from primary precursors through the biosynthetic pathway to the final product.
Advanced Synthetic Methodologies for 6e 6 Octen 4 Ol and Analogues
Development of Stereoselective Synthetic Routes
Stereoselective synthesis is paramount in producing (6E)-6-octen-4-ol with the desired odor profile. This involves the controlled formation of both the chiral alcohol and the specific geometric isomer of the double bond.
Several classic and modern organic reactions are employed to establish the crucial (E)-configured double bond in the C6 position.
Wittig Reaction : The Wittig reaction is a powerful tool for alkene synthesis from aldehydes or ketones and a phosphorus ylide. organic-chemistry.orgmnstate.edulibretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, predominantly yield (E)-alkenes. organic-chemistry.org In the context of synthesizing analogues, the Wittig reaction can be used to form a Z-double bond, which can then be isomerized or used to create complex triene structures. researchgate.net
Sonogashira Coupling and Hydrogenation : A tandem approach involving Sonogashira coupling followed by selective hydrogenation offers another reliable route to (E)-alkenes. nih.govacs.orgacs.orgresearchgate.net The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is catalyzed by palladium and copper complexes. nih.govacs.orgacs.orgresearchgate.net This creates an internal alkyne which can then be stereoselectively reduced to the (E)-alkene. Transfer hydrogenation using a ruthenium catalyst is an effective method for this transformation. nih.govacs.orgacs.orgresearchgate.net This two-step sequence allows for the modular construction of the carbon skeleton followed by the controlled installation of the desired alkene geometry. nih.govacs.orgacs.orgresearchgate.net
| Method | Description | Stereoselectivity | Key Reagents/Catalysts | Advantages | References |
|---|---|---|---|---|---|
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphorus ylide. | Depends on ylide structure; stabilized ylides favor (E)-alkenes. | Phosphonium salts, strong base (e.g., n-BuLi), aldehyde/ketone. | Well-established, predictable stereochemistry with appropriate ylide choice. | organic-chemistry.orgmnstate.edulibretexts.org |
| Sonogashira Coupling / Hydrogenation | Coupling of a terminal alkyne and a vinyl halide, followed by reduction. | High (E)-selectivity with appropriate hydrogenation catalyst. | Pd/Cu catalysts (Sonogashira), Ru catalysts (transfer hydrogenation). | Modular approach, high stereocontrol in reduction step. | nih.govacs.orgacs.orgresearchgate.net |
Establishing the stereochemistry at the C-4 position is critical for the final properties of the molecule. Both enantioselective and diastereoselective methods are utilized to achieve high optical purity.
Enantioselective Approaches : These methods aim to produce one enantiomer in excess from a prochiral starting material. This is often achieved through the use of chiral catalysts or reagents. For instance, the catalytic enantioselective synthesis of secondary allylic alcohols can be achieved from terminal alkynes and aldehydes using a chiral BINOL-derived ligand in the presence of a titanium alkoxide. acs.orgnih.gov Another approach involves the copper-catalyzed 1,6-boration of electron-deficient dienes, which produces chiral allylboronates that can be oxidized to the corresponding chiral allylic alcohols with high enantioselectivity. core.ac.uk Organocatalysis also presents a powerful strategy, where a one-pot sequence involving enone epoxidation followed by a Wharton-reaction-type transformation can yield optically active allylic alcohols. pnas.org
Diastereoselective Approaches : These strategies are employed when a chiral center already exists in the molecule, and the goal is to control the formation of a new stereocenter relative to the existing one. Diastereoselective reductions of a ketone precursor containing a chiral auxiliary are a common method. For example, the use of chiral auxiliaries like Evans oxazolidinones can direct the stereochemical outcome of reactions such as aldol (B89426) condensations, which can be precursors to the desired alcohol. scribd.com The reaction of chiral allylic tin complexes with aldehydes, using a chiral ligand like (+)-diethyl tartrate, can also produce homoallylic alcohols with good diastereoselectivity. rsc.org In the synthesis of complex natural products, the condensation of a propargyltitanium reagent with an aldehyde like crotonaldehyde (B89634) has been shown to proceed with high diastereoselectivity, favoring the erythro alcohol. oup.com
| Approach | Method | Key Features | Example Reagents/Catalysts | References |
|---|---|---|---|---|
| Enantioselective | Catalytic Alkenylation | One-pot synthesis from alkynes and aldehydes. | Chiral BINOL-derived ligands, Titanium tetraisopropoxide. | acs.orgnih.gov |
| Copper-Catalyzed 1,6-Boration | Forms chiral allylboronates, oxidized to alcohols. | Cu(I)-Josiphos complex, B2(pin)2. | core.ac.uk | |
| Organocatalysis | Sequential epoxidation and Wharton-type reaction. | Chiral organocatalysts. | pnas.org | |
| Diastereoselective | Chiral Auxiliaries | Directs stereochemistry of reactions like aldol condensations. | Evans oxazolidinones. | scribd.com |
| Chiral Reagents | Reaction of chiral allylic metal complexes with aldehydes. | Chiral allylic tin(IV) complexes with (+)-diethyl tartrate. | rsc.org |
Catalytic Transformations in this compound Synthesis (e.g., palladium, copper catalysis)
Catalysis, particularly using transition metals like palladium and copper, is integral to the efficient and selective synthesis of this compound and its analogues.
Palladium Catalysis : Palladium catalysts are widely used in cross-coupling reactions and oxidations. nih.govresearchgate.netdoi.orgrsc.orgacs.org The Sonogashira coupling, a cornerstone for forming carbon-carbon bonds, relies on a palladium catalyst. nih.govacs.org Furthermore, palladium-catalyzed oxidation of alcohols provides a direct route to aldehydes and ketones, which can be key intermediates in the synthesis. doi.orgacs.org For example, the Wacker-type cyclization, an intramolecular oxidative cyclization of unsaturated alcohols catalyzed by palladium(II), is a powerful method for constructing heterocyclic structures that may be found in more complex analogues. nih.govresearchgate.net
Copper Catalysis : Copper catalysts are crucial for a variety of transformations in the synthesis of allylic alcohols. They are used as co-catalysts in the Sonogashira reaction and are central to the enantioselective addition of Grignard reagents to form chiral allylic esters, which are precursors to the desired alcohols. organic-chemistry.org Copper catalysis is also employed in the hydroboration of allylic alcohols and in the synthesis of homoallylic alcohols. researchgate.netthieme-connect.com A modular procedure for synthesizing allylic alcohols from alkyl halides and alkynes has been developed using a copper-catalyzed hydrocarbonylative coupling and reduction sequence. nih.gov
Green Chemistry Principles in Synthetic Design
The fragrance industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly synthetic processes. personalcaremagazine.comkaust.edu.saifrafragrance.orgnih.govresearchgate.net The twelve principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, provide a framework for this transition. personalcaremagazine.comifrafragrance.org In the context of this compound synthesis, this translates to:
Use of Catalysis : Employing catalytic reagents, such as the palladium and copper catalysts discussed, over stoichiometric ones minimizes waste. researchgate.net
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like the Wittig reaction have been developed in catalytic versions to improve their environmental footprint. organic-chemistry.org
Safer Solvents : Utilizing greener solvents like water, ethanol, or supercritical carbon dioxide in extraction and reaction steps reduces environmental impact. personalcaremagazine.com
Renewable Feedstocks : Exploring the use of starting materials derived from renewable sources rather than petrochemicals is a key goal. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, offers a promising avenue for producing fragrance molecules from renewable feedstocks with high selectivity and under mild conditions. personalcaremagazine.comresearchgate.net
Chemical Reactivity and Transformation Mechanisms of 6e 6 Octen 4 Ol
Investigation of Functional Group Interconversions (Hydroxyl and Alkene)
The hydroxyl and alkene moieties of (6E)-6-Octen-4-ol can undergo a range of reactions independently or in concert, leading to a diverse array of products.
Reactions of the Hydroxyl Group:
The secondary alcohol functionality can be readily oxidized to the corresponding ketone, (6E)-6-octen-4-one. Common oxidizing agents for this transformation include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidation.
| Oxidation Reaction | Reagent | Product |
| Oxidation of this compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | (6E)-6-Octen-4-one |
| Oxidation of this compound | Pyridinium Chlorochromate (PCC) | (6E)-6-Octen-4-one |
| Oxidation of this compound | Dess-Martin Periodinane | (6E)-6-Octen-4-one |
The hydroxyl group can also be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Furthermore, it can undergo esterification with carboxylic acids or their derivatives to form esters, or etherification to yield ethers.
Reactions of the Alkene Group:
The alkene functionality is susceptible to electrophilic addition reactions. For instance, hydrogenation of the double bond, typically using a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), would yield 4-octanol.
Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The presence of the nearby hydroxyl group can direct the stereochemical outcome of this reaction, often leading to the syn-epoxide due to hydrogen bonding with the reagent.
| Alkene Reaction | Reagent | Product |
| Hydrogenation | H₂, Pd/C | 4-Octanol |
| Epoxidation | m-CPBA | 6,7-epoxy-4-octanol |
| Dihydroxylation | OsO₄, NMO | 6,7-dihydroxy-4-octanol |
| Ozonolysis | 1. O₃; 2. DMS | Propanal and 3-hydroxy-pentanal |
Stereochemical Dynamics and Isomerization Processes
The stereochemistry of this compound, which includes the E-configuration of the double bond and the chiral center at C4, plays a crucial role in its reactivity and the stereochemical outcome of its transformations.
Isomerization of the double bond from the E to the Z configuration can be induced under certain conditions, for example, through photochemical methods or by using specific transition metal catalysts. Such an isomerization would significantly alter the three-dimensional structure of the molecule and could influence its biological activity and subsequent chemical transformations.
Furthermore, reactions involving the chiral center at C4 can proceed with either retention or inversion of configuration, depending on the reaction mechanism. For instance, an SN2 reaction at C4 would lead to inversion of stereochemistry, while an SN1 reaction would likely result in a racemic mixture.
A notable transformation for homoallylic alcohols is the nickel-catalyzed isomerization to the corresponding ketone. This redox-neutral process effectively shifts the double bond and tautomerizes the resulting enol to the more stable ketone.
Mechanistic Studies of Select Chemical Reactions Involving this compound
Nickel-Catalyzed Isomerization:
The isomerization of homoallylic alcohols to ketones catalyzed by nickel complexes is a well-studied transformation. Mechanistic studies involving deuterium (B1214612) labeling suggest a catalytic cycle that proceeds through nickel-hydride intermediates. The proposed mechanism involves:
Coordination of the alkene to the nickel catalyst.
Migratory insertion of the alkene into a nickel-hydride bond.
β-hydride elimination to form a new nickel-hydride and the isomerized alkene (enol).
Tautomerization of the enol to the stable ketone.
Epoxidation Directed by the Hydroxyl Group:
The stereoselectivity observed in the epoxidation of homoallylic alcohols with reagents like m-CPBA is attributed to the directing effect of the hydroxyl group. The reaction is believed to proceed through a transition state where the peroxy acid is delivered to the face of the double bond syn to the hydroxyl group, facilitated by hydrogen bonding between the alcohol and the reagent. This leads to a diastereoselective epoxidation.
Derivatization Strategies for Structural Modification and Exploration of New Chemical Entities
The functional groups of this compound provide convenient handles for derivatization, enabling the synthesis of new chemical entities with potentially altered or enhanced biological activities.
Esterification and Etherification:
The hydroxyl group can be readily converted into a wide range of esters and ethers. Esterification with various carboxylic acids can be used to explore structure-activity relationships. Etherification, for instance, by Williamson ether synthesis, can introduce different alkyl or aryl groups.
| Derivative Class | Reaction | Reagents | General Product Structure |
| Esters | Esterification | Carboxylic acid (R-COOH), Acid catalyst | R-COO-CH(CH₂CH₃)CH₂CH=CHCH₂CH₃ |
| Ethers | Williamson Ether Synthesis | Alkyl halide (R-X), Base | R-O-CH(CH₂CH₃)CH₂CH=CHCH₂CH₃ |
| Carbonates | Carbonate formation | Phosgene or chloroformate | R-OCOO-CH(CH₂CH₃)CH₂CH=CHCH₂CH₃ |
Modification via the Alkene:
The double bond can be utilized for various carbon-carbon bond-forming reactions. For example, Heck or Suzuki coupling reactions could potentially be employed after converting the alkene to a vinyl halide or boronate. Additionally, ring-closing metathesis could be a strategy if another double bond is introduced into the molecule. These advanced synthetic methods open up possibilities for creating more complex molecular architectures based on the this compound scaffold.
Sophisticated Analytical Techniques for Characterization and Quantification of 6e 6 Octen 4 Ol
Hyphenated Chromatographic-Spectrometric Techniques
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing volatile compounds like (6E)-6-Octen-4-ol within complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds and is exceptionally well-suited for this compound. technologynetworks.comrroij.com This powerful technique combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. frontiersin.orgnih.gov
Qualitative Analysis: In GC-MS analysis, the vaporized sample is transported by an inert carrier gas through a capillary column. rroij.com Compounds separate based on their volatility and affinity for the column's stationary phase. For this compound, a non-polar or mid-polar column is typically employed. After elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a unique molecular "fingerprint." rroij.com The identification of this compound is achieved by matching its experimental mass spectrum and retention time with those of a known reference standard or by comparison with established mass spectral libraries like the NIST database. botanyjournals.com
Quantitative Analysis: For quantification, GC-MS can determine the concentration of this compound in a sample. rroij.com This is typically accomplished by creating a calibration curve from standard solutions of known concentrations. An internal standard, a compound with similar chemical properties but which is not present in the sample, is often added to improve the accuracy and reproducibility of the quantification. ttb.gov The high sensitivity of modern GC-MS systems allows for the detection and quantification of trace levels of volatile compounds. nih.gov
Below is a table outlining typical parameters for the GC-MS analysis of a volatile alcohol like this compound.
| Parameter | Typical Setting | Purpose |
| GC System | Agilent 7890B or similar | Provides the platform for chromatographic separation. nih.gov |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | Separates compounds based on boiling point and polarity. nih.gov |
| Carrier Gas | Helium | Inert gas to move the sample through the column. nih.gov |
| Inlet Mode | Splitless | Introduces the entire sample onto the column for trace analysis. nih.gov |
| Oven Program | Initial 40-60°C, ramp at 3-10°C/min to 240-280°C | A temperature gradient to elute compounds with varying volatilities. nih.govsemanticscholar.org |
| MS System | Mass Selective Detector (MSD) | Detects, ionizes, and fragments the eluting compounds. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. researchgate.net |
| Mass Range | 30-400 amu | Scans a range of mass-to-charge ratios to capture characteristic fragments. ttb.gov |
| Data Analysis | ChemStation Software, NIST Library | Processes the data and compares spectra to a library for identification. botanyjournals.comsemanticscholar.org |
High-Performance Liquid Chromatography (HPLC) for Separation
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. However, it is most effective for non-volatile, semi-volatile, or thermally unstable compounds. Due to the volatile nature of this compound, GC is the more conventional and suitable chromatographic method for its analysis. HPLC is generally not the primary choice for such compounds because they are difficult to retain on standard HPLC columns and are more easily analyzed in the gas phase.
High-Resolution Spectroscopic Methods for Structural Elucidation
While GC-MS is excellent for identification within a mixture, high-resolution spectroscopic methods are used to unambiguously determine the precise molecular structure of an isolated, pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed atomic structure of a molecule. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the complete assembly of the molecular framework.
¹H NMR: Proton NMR provides information about the different types of hydrogen atoms in the molecule. The spectrum for this compound would show distinct signals for the protons on the methyl groups, the methylene groups, the vinyl group (C=C-H), and the carbinol group (CH-OH). The chemical shift (δ) of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. This allows for a direct count of the different carbon environments, confirming the 8-carbon backbone of this compound and distinguishing between the sp³-hybridized carbons (alkane-like) and the sp²-hybridized carbons (alkene-like).
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled (on adjacent carbons), while HSQC correlates each proton signal with the carbon signal to which it is directly attached. These techniques are definitive for confirming the precise bonding arrangement in the this compound structure.
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for similar structural motifs. chemicalbook.comchemicalbook.com
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H1 | ~0.92 | Triplet (t) |
| H2 | ~1.45 | Multiplet (m) |
| H3 | ~1.55 | Multiplet (m) |
| H4 | ~3.60 | Multiplet (m) |
| H5 | ~2.10 | Multiplet (m) |
| H6 | ~5.45 | Multiplet (m) |
| H7 | ~5.55 | Multiplet (m) |
| H8 | ~1.65 | Doublet (d) |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~14.0 |
| C2 | ~19.0 |
| C3 | ~38.5 |
| C4 | ~70.0 |
| C5 | ~36.5 |
| C6 | ~128.5 |
| C7 | ~132.0 |
Infrared and Ultraviolet-Visible Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would display characteristic absorption bands corresponding to its alcohol and alkene moieties.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (alcohol) | ~3350 | Strong, Broad |
| C-H (sp³) | ~2850-2960 | Strong |
| C=C (alkene) | ~1670 | Medium, Sharp |
| C-O (alcohol) | ~1050-1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. This technique is most useful for molecules containing conjugated systems (alternating single and multiple bonds) or certain chromophores. This compound contains an isolated (non-conjugated) double bond and an alcohol group, neither of which are strong chromophores in the typical UV-Vis range (200-800 nm). Therefore, UV-Vis spectroscopy is of limited value for the structural elucidation of this particular compound.
Advanced Detection and Data Processing Approaches
The analysis of complex samples containing this compound often generates large and intricate datasets, necessitating advanced processing techniques. nih.gov Chemometrics, the application of statistical methods to chemical data, is frequently employed to extract meaningful information. semanticscholar.org
Principal Component Analysis (PCA): When analyzing multiple samples, PCA can be used to visualize the relationships and differences between them based on their volatile profiles. semanticscholar.orgnih.gov This multivariate analysis method reduces the dimensionality of the data, allowing for the classification of samples and the identification of key compounds, like this compound, that contribute to the observed variation. shimadzu.com
Advanced Instrumentation: For highly complex matrices where standard GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-ToF-MS) can be utilized. This technique offers significantly enhanced resolving power, allowing for the separation and identification of a greater number of individual volatile compounds in a single analysis. nih.gov
Data Processing Software: Modern analytical software plays a crucial role in processing raw data. shimadzu.com Deconvolution algorithms can help to resolve co-eluting peaks in a chromatogram, ensuring that the mass spectrum for each component is pure. Automated comparison with extensive spectral libraries aids in the rapid and reliable identification of known compounds. researchgate.net
Gas Chromatography-Olfactometry (GC-O) in Aroma Research Context
Gas Chromatography-Olfactometry (GC-O) is a highly specialized analytical technique that combines the separation power of gas chromatography with the sensitivity and specificity of the human nose as a detector. mdpi.comnih.gov In a typical GC-O setup, the effluent from the gas chromatographic column is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for chemical identification and quantification. The other stream is led to a sniffing port, where a trained sensory panelist or "sniffer" can evaluate the odor of the eluting compounds in real-time. mdpi.comcetjournal.it This dual detection system allows for the direct correlation of a specific chemical compound with its perceived aroma, providing invaluable information on its sensory relevance.
Aroma Extract Dilution Analysis (AEDA): This technique involves the stepwise dilution of a sample extract until no odor can be perceived at the sniffing port. The highest dilution at which an odor is still detectable is known as the flavor dilution (FD) factor, which is proportional to the odor activity of the compound. acs.org
Time-Intensity GC-O: In this method, the panelist continuously rates the intensity of the perceived odor as it elutes from the column. This provides a dynamic profile of the aroma and its intensity over time.
Detection Frequency: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific retention time is recorded. This frequency is then used to create an olfactogram that highlights the most frequently detected odorants.
While specific GC-O data for this compound is not extensively reported in the literature, the aroma characteristics of structurally similar C8 unsaturated alcohols have been well-documented, particularly in the context of mushroom volatiles. core.ac.ukpan.olsztyn.plnih.gov Compounds like 1-octen-3-ol, a positional isomer of this compound, are well-known for their characteristic "mushroom-like" aroma. core.ac.uk It is therefore highly probable that this compound possesses a similar, though likely distinct, aroma profile. The table below illustrates a hypothetical representation of research findings for this compound and related compounds as they would be presented in a GC-O study.
| Compound | Retention Index (DB-Wax) | Odor Descriptor | Flavor Dilution (FD) Factor | Odor Activity Value (OAV) | Reference Matrix |
|---|---|---|---|---|---|
| This compound | 1250 | Mushroom, earthy, slightly fatty | 128 | 85 | Button Mushroom (hypothetical) |
| 1-Octen-3-ol | 1175 | Fresh mushroom, earthy | 1024 | 5120 | Button Mushroom |
| (E)-2-Octen-1-ol | 1280 | Green, cucumber, fatty | 256 | 320 | Shiitake Mushroom |
| 3-Octanol | 1160 | Herbal, mushroom, slightly floral | 64 | 42 | Truffle |
Development of Automated Peak Annotation and Database Systems (e.g., VOC BinBase)
The analysis of complex volatile mixtures by GC-MS can generate vast amounts of data, often consisting of hundreds to thousands of chromatographic peaks per sample. The manual annotation of these peaks, which involves identifying the corresponding compound for each peak, is a time-consuming and often subjective process. nih.gov To address this challenge, automated peak annotation and database systems have been developed to streamline the data processing workflow and improve the accuracy and reproducibility of compound identification.
One such system is the VOC BinBase , an automated peak annotation and database system designed for the analysis of GC-TOF-MS data from complex volatile mixtures. mdpi.comucdavis.edu This system is an extension of the BinBase software, which was originally developed for the analysis of derivatized metabolites. The core of the VOC BinBase algorithm relies on a multi-tiered filtering system that uses deconvoluted mass spectra and associated metadata, including retention index, unique ions, spectral similarity, and peak purity, to annotate chromatographic peaks. ucdavis.edu
The workflow of an automated system like VOC BinBase typically involves the following steps:
Data Acquisition: Volatile compounds from a sample are separated and detected using GC-MS.
Peak Deconvolution: Sophisticated algorithms are used to resolve co-eluting peaks and extract pure mass spectra for each compound.
Peak Annotation: The system compares the experimental mass spectrum and retention index of each peak against a reference library of known compounds. For VOC BinBase, this is supported by the Adams mass spectral-retention index library, which contains over 2000 plant-derived volatile compounds. ucdavis.edu
Database Integration: If a compound is identified, it is annotated with its name and other relevant information. If a compound is not found in the library but meets strict quality criteria, it is assigned a unique identifier and added to the database as an unknown. This allows for the tracking of novel or unidentified compounds across different studies. mdpi.comucdavis.edu
Data Reporting: The final output is a fully annotated data matrix that includes the identity and quantitative information for all detected compounds, which can then be used for statistical analysis and biological interpretation.
The development of such automated systems has several key advantages for the analysis of compounds like this compound:
High-Throughput Analysis: These systems can process large datasets consisting of hundreds or thousands of samples in a fraction of the time required for manual annotation.
Improved Accuracy and Reproducibility: The use of standardized algorithms and libraries reduces the subjectivity inherent in manual peak annotation, leading to more consistent and reliable results.
Cross-Study Comparisons: By storing data in a centralized database, it becomes possible to compare and contrast the volatile profiles of samples from different experiments, sources, or species.
Discovery of Novel Compounds: The ability to track and catalog unknown compounds facilitates the discovery of novel bioactive or aroma-active molecules.
While the presence of this compound in the public version of the VOC BinBase database is not explicitly confirmed, its inclusion would be straightforward given a reference mass spectrum and retention index. Once incorporated, the system could automatically identify and quantify this compound in any subsequent analyses of complex volatile mixtures, significantly accelerating research into its distribution and sensory significance.
Computational Chemistry and Theoretical Investigations of 6e 6 Octen 4 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties of organic compounds. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the energy and electron-density distribution of a molecule. liverpool.ac.uk For (6E)-6-Octen-4-ol, such studies can provide a detailed understanding of its fundamental chemical characteristics.
Key molecular properties that can be determined include:
Optimized Molecular Geometry: Calculations can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: The distribution of electrons within the molecule is described through calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding sites of potential intermolecular interactions and chemical reactions. For this compound, the MEP would highlight the nucleophilic character of the hydroxyl oxygen and the pi-system of the double bond.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the structure. liverpool.ac.uk
Table 1: Hypothetical Calculated Molecular Properties of this compound (DFT B3LYP/6-31G)*
| Property | Calculated Value | Significance |
| Total Energy | Value in Hartrees | Indicates the electronic stability of the molecule in its optimized geometry. |
| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons; region of high electron density. |
| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons; region of low electron density. |
| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule, arising from asymmetrical charge distribution. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to model the dynamic behavior of molecules and their interactions over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular events. ulisboa.pt
For this compound, MD simulations can be employed to:
Explore Conformational Space: The flexible eight-carbon chain of this compound can adopt numerous conformations. MD simulations can explore this conformational landscape to identify the most populated and energetically favorable shapes the molecule assumes in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). nih.gov
Analyze Intermolecular Interactions: By simulating this compound in the presence of other molecules, such as water or a protein receptor, the specific non-covalent interactions (e.g., hydrogen bonds involving the hydroxyl group) that govern its behavior can be characterized. frontiersin.org
Study Dynamic Properties: Analytical tools like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) can be applied to the simulation trajectory to assess the stability of the molecule's conformation and the flexibility of specific atoms or functional groups over time. frontiersin.org Principal Component Analysis (PCA) can further be used to identify the dominant modes of motion within the molecule. nih.gov
Table 2: Example Setup for a Molecular Dynamics Simulation of this compound in Water
| Parameter | Setting | Purpose |
| System | 1 molecule of this compound in a box of water molecules | To simulate the behavior of the compound in an aqueous environment. |
| Force Field | e.g., AMBER, CHARMM | A set of parameters that defines the potential energy of the system's particles. |
| Temperature | 300 K (controlled by a thermostat) | To simulate conditions at or near room temperature. |
| Pressure | 1 atm (controlled by a barostat) | To simulate atmospheric pressure conditions. |
| Simulation Time | 100 nanoseconds (ns) | To allow sufficient time for the molecule to explore relevant conformations. |
| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, PCA | To quantify the dynamic behavior and interactions of the molecule. frontiersin.orgnih.gov |
In Silico Prediction of Reaction Mechanisms and Catalytic Pathways
Computational methods are invaluable for investigating the mechanisms of chemical reactions, including those involving alkenols like this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable pathways. acs.org
This approach could be used to study several reactions relevant to this compound:
Synthesis Pathways: The mechanism for the synthesis of this compound, for example, through the stereoselective reduction of the corresponding ketone, (6E)-6-octen-4-one, can be modeled. Calculations can help predict which reducing agents or catalysts would favor the desired stereoisomer.
Degradation and Metabolism: Computational models can predict how the molecule might degrade or be metabolized, for instance, through oxidation of the alcohol or double bond.
Catalytic Cyclization: Similar to other terpenes and related molecules, the potential for enzyme-catalyzed or acid-catalyzed intramolecular cyclization can be investigated. acs.org By calculating the activation energies for different potential cyclization products, the most likely outcomes can be predicted.
Table 3: Hypothetical Calculated Activation Energies for Potential Reactions of this compound
| Reaction Pathway | Description | Predicted Activation Energy (kcal/mol) | Implication |
| Pathway A | Oxidation of the hydroxyl group to a ketone | 25.4 | A moderately high energy barrier suggests this reaction requires specific oxidizing conditions. |
| Pathway B | Acid-catalyzed intramolecular etherification | 18.7 | A lower energy barrier suggests this cyclization could be a favorable pathway under acidic conditions. |
| Pathway C | Epoxidation of the C6-C7 double bond | 22.1 | Suggests this reaction is competitive with oxidation at the alcohol under certain conditions. |
Structure-Based Design Principles for Related Alkenol Derivatives
The insights gained from computational studies of this compound form a rational basis for the design of new, related alkenol derivatives with tailored properties. This process, known as structure-based or rational design, uses the detailed molecular structure to guide modifications. oregonstate.edudrugdesign.org The goal is to create new molecules that enhance desired activities while minimizing undesirable characteristics. oregonstate.edu
Key principles include:
Functional Group Interconversion: The hydroxyl group could be replaced with other functional groups (e.g., an ether, ester, or amine) to change polarity, hydrogen bonding capability, and chemical reactivity.
Stereochemical Control: The stereochemistry at the chiral center (C4) and of the double bond (E/Z isomerism) can be systematically varied. Computational docking can then predict how these changes affect the binding of the molecule to a hypothetical biological target, such as an olfactory receptor. drugdesign.org
By combining the structural information from quantum mechanics with the dynamic and interaction data from MD simulations, a comprehensive molecular model of this compound is established. This model serves as a blueprint for the in silico design and evaluation of novel alkenol derivatives for applications in fields such as fragrance chemistry, agrochemicals, or pharmaceuticals. rsc.orgresearchgate.net
Applications of 6e 6 Octen 4 Ol As a Synthetic Building Block and Research Tool
Role as an Intermediate in the Synthesis of Biologically Active Compounds
Homoallylic alcohols, the class of compounds to which (6E)-6-octen-4-ol belongs, are versatile synthetic intermediates extensively utilized in the stereoselective synthesis of complex, biologically active natural products. mdpi.com The strategic placement of the hydroxyl and olefin functionalities allows for the controlled introduction of new stereocenters, a crucial aspect in the synthesis of molecules with specific biological functions.
A notable application of chiral homoallylic alcohols is in the synthesis of Fostriecin and its analogues. Fostriecin is a potent anti-cancer agent, and its synthesis has been a subject of considerable research. Methodologies have been developed for the synthesis of the C1-C11 subunit of C8-epi-fostriecin utilizing chiral β-syn-alkoxyhomoallylic alcohols as key intermediates. google.comgoogle.com These precursors, which share the core structural motif of this compound, undergo oxidation to the corresponding chiral ketones. Subsequent chelation-controlled nucleophilic addition to these ketones proceeds in a highly stereoselective manner to afford anti-homoallylic tertiary alcohols, which are key fragments of the Fostriecin skeleton. google.comgoogle.com
Furthermore, the homoallylic alcohol moiety is a common feature in many polyketide natural products, which exhibit a wide range of biological activities, including antibiotic, antifungal, and antitumor properties. The development of methods for the efficient and stereocontrolled synthesis of homoallylic alcohols is therefore of significant interest to the pharmaceutical and medicinal chemistry fields. rsc.org
Below is a table summarizing examples of biologically active compounds or their fragments synthesized using homoallylic alcohols as intermediates.
| Biologically Active Compound/Fragment | Synthetic Application of Homoallylic Alcohol Intermediate |
| C1-C11 Subunit of C8-epi-fostriecin | Serves as a key building block for the total synthesis of the anti-cancer agent. google.comgoogle.com |
| Polyketide Natural Products | The homoallylic alcohol motif is a recurring structural unit. rsc.org |
| Macrocycles | Enantiomerically pure homoallylic alcohols are used in the solid-supported synthesis of macrocyclic compounds with potential kinase-inhibiting activity. mdpi.com |
Contributions to Methodological Advancements in Organic Synthesis
The synthesis and reactions of homoallylic alcohols like this compound have been a fertile ground for the development of new synthetic methodologies. A significant area of advancement has been in the stereoselective synthesis of these molecules and their subsequent transformations.
One of the most widely used procedures for the stereoselective synthesis of homoallylic alcohols is allylboration. purdue.edu Significant research has been dedicated to developing various α-pinene-based reagents for asymmetric allylboration, which have gained wide acceptance in the synthetic organic community. purdue.edu These methods allow for the preparation of homoallylic alcohols with high levels of enantiomeric and diastereomeric purity.
Furthermore, the development of chelation-controlled nucleophilic additions to ketones derived from homoallylic alcohols represents a significant methodological advancement. google.comgoogle.com This strategy allows for the predictable formation of a new stereocenter, a critical step in the assembly of complex molecules. In these reactions, a metal can coordinate to both the carbonyl oxygen and a nearby alkoxy oxygen, creating a rigid five-membered transition state that directs the nucleophilic attack to the opposite face, resulting in the formation of anti-products with high diastereoselectivity. purdue.edu This level of control is crucial for the efficient synthesis of target molecules with multiple stereocenters.
The Prins reaction, which involves the condensation of homoallylic alcohols with carbonyl compounds, is another area where these molecules have contributed to methodological advancements. rsc.org This reaction is a powerful tool for the stereoselective formation of tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings, which are common structural motifs in many natural products. rsc.org
The table below highlights some of the key methodological advancements associated with the use of homoallylic alcohols.
| Synthetic Methodology | Contribution of Homoallylic Alcohols |
| Asymmetric Allylboration | Development of chiral reagents for the highly stereoselective synthesis of homoallylic alcohols. purdue.edu |
| Chelation-Controlled Nucleophilic Addition | Use as precursors to chiral ketones for diastereoselective additions to form tertiary alcohols. google.comgoogle.compurdue.edu |
| Prins Cyclization | Serve as key reactants for the stereoselective synthesis of tetrahydropyran and tetrahydrofuran rings. rsc.org |
| Metal-Mediated Allylation | Used in the development of new methods for the synthesis of both γ-branched and α-linear homoallylic alcohols. acs.org |
Exploration in Materials Science and Polymer Chemistry
While the primary applications of this compound and related homoallylic alcohols are in the realm of fine chemical and natural product synthesis, the presence of both a hydroxyl and an olefin functional group suggests potential for their use in materials science and polymer chemistry. Unsaturated alcohols, in general, are recognized as useful intermediates in the production of various materials. google.com
The hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters like β-butyrolactone, leading to the formation of biodegradable polyesters such as poly(hydroxyalkanoates). ppor.az The unsaturation in the side chain could then be available for subsequent cross-linking or further functionalization of the polymer.
Additionally, unsaturated alcohols can be incorporated into polymers to create photosensitive materials. nih.gov For instance, polyvinyl alcohol has been modified with unsaturated groups to create polymers that can be cross-linked upon exposure to light, for use as negative photoresists in photolithography. nih.gov The vinyl group in a molecule like this compound could potentially be exploited in a similar manner, either through copolymerization or by grafting onto existing polymer backbones.
However, specific research detailing the use of this compound in the synthesis of polymers or materials is not extensively documented in the reviewed literature. The potential applications remain largely based on the known reactivity of its constituent functional groups.
Development of Chemical Probes and Tags
The functional groups of this compound, specifically the hydroxyl group, offer a potential handle for the development of chemical probes and tags. The hydroxyl group can be derivatized to introduce functionalities that are useful for detection or for targeted interactions with biological systems.
For example, the hydroxyl group could be esterified or etherified to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. Fluorescent labeling is a powerful tool in chemical biology for visualizing the localization and dynamics of molecules in cells. tcichemicals.com A variety of fluorescent dyes functionalized with reactive groups for coupling to alcohols are commercially available. nih.gov
Furthermore, the double bond in this compound could be functionalized, for instance, through epoxidation or dihydroxylation, to introduce other reactive groups. These could then be used to attach the molecule to a solid support for use in affinity chromatography or to create a library of compounds for screening purposes. mdpi.com The synthesis of chemical probes often involves the incorporation of small, bio-orthogonal handles like alkynes or azides, which can be achieved through the functionalization of alcohols.
Despite these possibilities, the direct application of this compound in the development of chemical probes and tags has not been specifically reported in the surveyed scientific literature. Its potential in this area is inferred from the general principles of chemical probe design and the known reactivity of its functional groups.
Future Perspectives and Unanswered Questions in 6e 6 Octen 4 Ol Research
Advancements in Asymmetric Synthesis of Specific Isomers
The precise three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity and sensory properties. For (6E)-6-Octen-4-ol, the development of synthetic methods to selectively produce specific stereoisomers is a paramount objective. While various methods exist for the synthesis of allylic alcohols, achieving high stereoselectivity for the (6E) configuration of 6-octen-4-ol presents ongoing challenges and opportunities.
Future research is anticipated to focus on several key areas:
Novel Catalytic Systems: The development of new chiral catalysts is crucial for advancing asymmetric synthesis. ijrpr.com Innovations in organocatalysis and transition-metal catalysis, particularly with earth-abundant metals, could lead to more efficient and selective methods for producing enantiomerically pure this compound. chiralpedia.com For instance, titanocene-mediated reactions have shown promise in the stereoselective synthesis of complex molecules and could be adapted for this purpose. researchgate.net
Chemoenzymatic Strategies: The combination of chemical and enzymatic steps—chemoenzymatic synthesis—offers a powerful approach. nih.gov Lipases, for example, can be used for the kinetic resolution of racemic mixtures of alcohols, providing access to enantiomerically enriched isomers. researchgate.net Future work could involve designing multi-enzyme cascades in a one-pot synthesis, which would improve efficiency and reduce waste. researchgate.net
Stereoselective Olefination Reactions: Techniques like the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction are instrumental in creating Z-olefins. ub.edu Further refinement of these and other stereoselective olefination methods will be essential for controlling the geometry of the double bond in the synthesis of this compound.
A summary of potential asymmetric synthesis strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantage | Key Research Direction |
| Chiral Transition-Metal Catalysis | High enantioselectivity and turnover numbers. | Development of catalysts based on earth-abundant and non-toxic metals. |
| Organocatalysis | Metal-free, often milder reaction conditions. chiralpedia.com | Design of new chiral organic molecules for stereoselective additions to aldehydes. |
| Chemoenzymatic Resolution | High enantioselectivity of enzymes like lipases. researchgate.net | Screening for novel enzymes and optimizing reaction conditions for resolution of octenol isomers. |
| Stereoselective Olefination | Control over the E/Z geometry of the double bond. ub.edu | Fine-tuning of reaction conditions and reagents to favor the (E)-isomer. |
Development of Sustainable and Economical Synthesis Strategies
The demand for specialty chemicals, including flavor and fragrance compounds, necessitates the development of manufacturing processes that are both economically viable and environmentally benign. "Green chemistry" principles provide a framework for achieving this sustainability. semanticscholar.orgimist.ma
Future directions for the sustainable synthesis of this compound include:
Biocatalysis: Utilizing whole-cell biocatalysts or isolated enzymes can lead to highly selective transformations under mild conditions, reducing energy consumption and waste. rsc.orgrsc.org The use of carboxylic acid reductases (CARs) to convert unsaturated carboxylic acids into allylic alcohols is a promising green route. rsc.orgrsc.org
Electrochemical Synthesis: Electrochemical methods can replace hazardous and stoichiometric chemical oxidants and reductants with electricity, a clean reagent. nih.gov The electrochemical oxidation of allylic C-H bonds, for instance, offers a sustainable alternative to traditional methods that use heavy metals like chromium. nih.gov
Use of Renewable Feedstocks: Deriving starting materials from biomass rather than petroleum is a cornerstone of green chemistry. jocpr.com Research into converting biomass-derived precursors into this compound could significantly improve the sustainability of its production. rsc.org
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for easier scale-up. rsc.org Integrating biocatalytic or electrochemical methods into a continuous flow system could lead to highly efficient and sustainable production processes.
A comparison of green synthesis approaches is outlined in Table 2.
| Synthesis Approach | Principle | Potential for this compound |
| Biocatalysis | Use of enzymes or whole cells as catalysts. rsc.orgrsc.org | Highly selective synthesis from renewable precursors. |
| Electrosynthesis | Use of electricity to drive chemical reactions. nih.gov | Avoidance of toxic oxidizing/reducing agents. |
| Renewable Feedstocks | Sourcing starting materials from biomass. jocpr.com | Reduced carbon footprint and reliance on fossil fuels. |
| Flow Chemistry | Continuous processing for enhanced efficiency and safety. rsc.org | Scalable and controlled production. |
Cross-Disciplinary Research Integrating Chemical Biology and Material Science
The unique chemical structure of this compound, with its hydroxyl group and double bond, makes it a potentially valuable building block in both chemical biology and material science. aem.az
Chemical Biology Probes: The hydroxyl group can be functionalized to attach fluorescent tags or other reporter groups, allowing the molecule to be used as a chemical probe to study biological processes where C8 volatiles are involved, such as plant-fungal interactions or insect olfaction. oup.comuni-bayreuth.de
Polymer and Material Synthesis: Unsaturated alcohols are used in the synthesis of polymers and resins. aem.azorientjchem.org The double bond in this compound could be exploited for polymerization reactions, such as atom transfer radical polymerization (ATRP), to create novel nanostructured materials with specific functionalities. nih.gov The chirality of the alcohol could also be used to impart specific properties to the resulting polymers.
Functional Surfaces and Coatings: The properties of this compound could be harnessed to create functional coatings. For example, it could be incorporated into materials to controllably release a specific scent or to act as a signaling molecule in "smart" materials that respond to biological stimuli.
Future research in this cross-disciplinary area will require collaboration between synthetic chemists, biologists, and material scientists to explore the full potential of this compound as a versatile molecular scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
